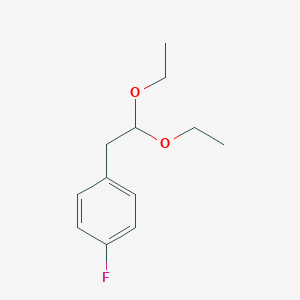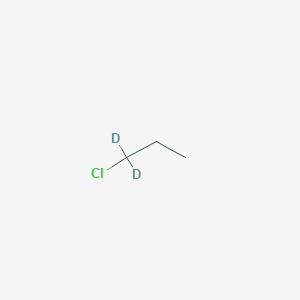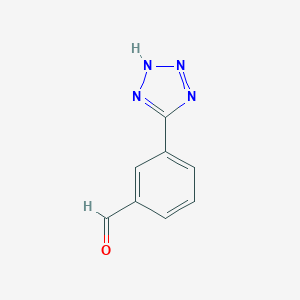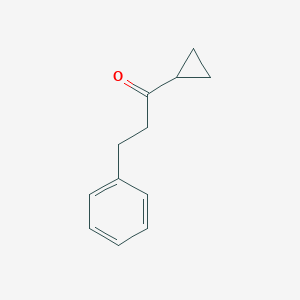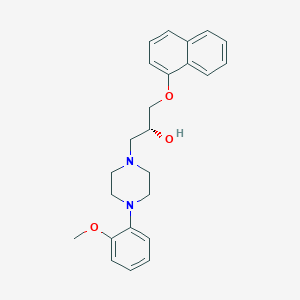
Naftopidil, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naftopidil is a medication that belongs to the class of α1-adrenergic receptor antagonists. It is used for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men where the prostate gland enlarges and causes urinary symptoms. Naftopidil has been approved for use in Japan since 1998, and it is also available in other countries such as South Korea, Thailand, and China.
作用機序
Naftopidil works by blocking the α1-adrenergic receptors in the smooth muscle of the prostate gland and the bladder neck. This leads to relaxation of the smooth muscle and improved urinary flow. Naftopidil has a higher affinity for the α1D-adrenergic receptor subtype, which is predominant in the prostate gland, compared to the α1A-adrenergic receptor subtype, which is predominant in the blood vessels.
生化学的および生理学的効果
Naftopidil has been shown to have several biochemical and physiological effects in the body. It can decrease sympathetic nervous system activity, which can lead to a decrease in blood pressure. Naftopidil can also improve endothelial function, which is important for maintaining healthy blood vessels. In addition, it can increase the production of nitric oxide, which is a potent vasodilator.
実験室実験の利点と制限
Naftopidil has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Naftopidil is also relatively safe and well-tolerated, with few reported side effects. However, one limitation is that it is not widely available outside of Japan and a few other countries, which can limit its use in international research projects.
将来の方向性
There are several future directions for research on Naftopidil. One area of interest is its potential use in the treatment of hypertension, where it may have a role in reducing blood pressure and improving endothelial function. Another area of research is its potential use in the treatment of lower urinary tract symptoms in women, where it may have a similar mechanism of action as in men with Naftopidil, (R)-. Finally, there is interest in exploring the potential use of Naftopidil in combination with other medications for the treatment of various medical conditions.
合成法
The synthesis of Naftopidil, (R)-, involves several steps, including the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene-2-ol. This intermediate is then treated with diisopropylamine to produce (R)-1-(2-(2-(diisopropylamino)ethylamino)-1-hydroxyethyl)naphthalene-2-ol, which is the active ingredient in Naftopidil.
科学的研究の応用
Naftopidil has been extensively studied for its potential therapeutic effects in various medical conditions. One area of research has focused on its use in the treatment of Naftopidil, (R)-, where it has been shown to improve urinary symptoms and increase urinary flow rate. Other studies have investigated its potential use in the treatment of hypertension, lower urinary tract symptoms, and overactive bladder.
特性
CAS番号 |
127931-15-1 |
|---|---|
製品名 |
Naftopidil, (R)- |
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1 |
InChIキー |
HRRBJVNMSRJFHQ-HXUWFJFHSA-N |
異性体SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



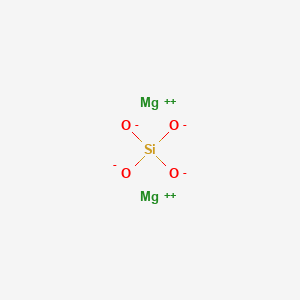
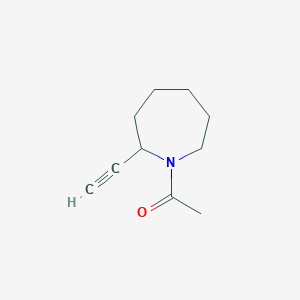
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
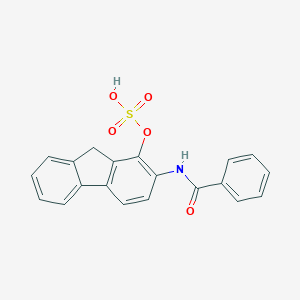
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

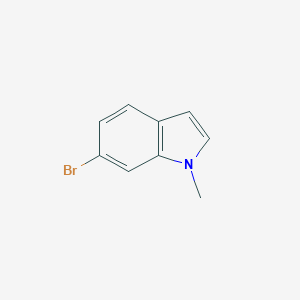
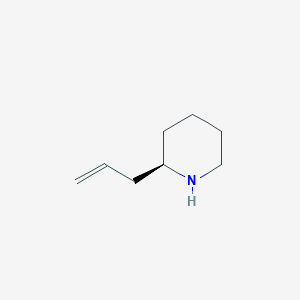
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
